N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-27-23(17-10-11-17)13-19(26-27)16-29(20-6-3-4-7-20)25(31)18-12-24(30)28(15-18)21-8-5-9-22(14-21)32-2/h5,8-9,13-14,17-18,20H,3-4,6-7,10-12,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPAVKPLGUGJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structural motifs, including a cyclopentyl group, a cyclopropyl-substituted pyrazole, and a methoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.487 g/mol. The structure includes a central pyrrolidine ring linked to various functional groups, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O3 |
| Molecular Weight | 393.487 g/mol |
| Structural Motifs | Cyclopentyl, Cyclopropyl, Methoxyphenyl |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate the activity of these targets, leading to various therapeutic effects. For example, similar compounds in the pyrazole family have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes . Understanding the binding affinity and selectivity of this compound towards its targets is crucial for elucidating its mechanism of action.
Anti-inflammatory Activity
Several studies have reported on the anti-inflammatory properties of pyrazole derivatives. Compounds structurally related to this compound have demonstrated significant inhibition of COX enzymes, particularly COX-2, which is implicated in various inflammatory diseases .
Anticancer Potential
Research indicates that certain pyrazole derivatives exhibit anticancer properties by targeting specific kinases involved in tumor growth and metastasis. The compound's structural features may enhance its efficacy against cancer cell lines through inhibition of pathways that promote cell proliferation and survival .
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects attributed to compounds with similar structures. These effects are thought to arise from the modulation of neurotransmitter systems and reduction of oxidative stress within neural tissues .
Case Studies and Research Findings
- Inhibition of COX Enzymes : A study evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes. The findings indicated that modifications in the pyrazole structure significantly influenced inhibitory potency, suggesting that this compound could be optimized for enhanced activity .
- Antitumor Activity : In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines. For instance, a derivative demonstrated IC50 values in the nanomolar range against breast cancer cells, indicating strong potential for further development as an anticancer agent .
- Neuroprotection Studies : Experimental models have indicated that compounds with similar structural characteristics can reduce neuronal apoptosis and promote cell survival under oxidative stress conditions, highlighting their potential as neuroprotective agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from the evidence:
Key Observations:
- Pyrazole vs. Tetrazole/Thiadiazole : The target’s pyrazole group (5-membered, two adjacent nitrogens) contrasts with tetrazole (four nitrogens) in and thiadiazole (sulfur-containing) in . These differences impact electronic properties and metabolic stability.
- Aryl Substituents : The 3-methoxyphenyl group in the target may enhance solubility compared to halogenated aryl groups (e.g., 4-chlorophenyl in or 4-fluorophenyl in ).
- Cycloalkyl Groups: Cyclopentyl (target) vs.
Physicochemical Properties
Preparation Methods
Cyclization of Methyl 4-Amino-3-Methoxybenzoate
Methyl 4-amino-3-methoxybenzoate undergoes Michael addition with acrylonitrile in the presence of a base (e.g., K₂CO₃), followed by acid-catalyzed cyclization to yield 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonitrile. Hydrolysis of the nitrile group using concentrated HCl (110°C, 12 h) produces 5-oxopyrrolidine-3-carboxylic acid.
Key Data:
- Yield: 78% (cyclization step), 85% (hydrolysis).
- Reaction Conditions: Acetonitrile solvent, reflux (82°C), 8 h.
Preparation of N-Cyclopentylamine Intermediate
Cyclopentylamine is synthesized via catalytic hydrogenation of cyclopentanone oxime. Using a cobalt-nickel oxide catalyst (Al₂O₃ support) under 17–21 MPa H₂ at 165–200°C, cyclopentanone oxime is reduced to cyclopentylamine with >95% efficiency.
Optimization Note:
- Lower pressures (5–10 MPa) with Raney nickel yield 88% purity but require post-synthesis azeotropic distillation.
Synthesis of (5-Cyclopropyl-1-Methyl-1H-Pyrazol-3-Yl)Methanol
This pyrazole derivative is prepared via:
Cyclopropanation of 1-Methyl-3-(hydroxymethyl)-1H-pyrazole
3-(Hydroxymethyl)-1-methyl-1H-pyrazole is treated with cyclopropanecarbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Subsequent Friedel-Crafts alkylation with cyclopropane gas (5 bar, 60°C, 6 h) introduces the cyclopropyl group.
Reaction Metrics:
- Yield: 72% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
- Purity: >98% (HPLC).
Amide Coupling and Final Assembly
Carboxamide Formation
5-Oxopyrrolidine-3-carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with cyclopentylamine in DCM at 0°C. The intermediate N-cyclopentyl-5-oxopyrrolidine-3-carboxamide is isolated in 89% yield.
N-Alkylation with Pyrazolylmethyl Bromide
The pyrazolylmethyl alcohol is converted to its bromide using PBr₃ in THF (0°C, 2 h). This bromide reacts with the carboxamide intermediate in the presence of NaH (dry DMF, 60°C, 12 h), yielding the final product after recrystallization (methanol/water).
Critical Parameters:
- Molar Ratio: 1:1.2 (carboxamide:bromide).
- Yield: 81% (final step).
- Stereochemical Integrity: Chiral HPLC confirms >99% enantiomeric excess (ee).
A summary of alternative methodologies is provided below:
Method 1 offers superior yield and stereocontrol, leveraging Mitsunobu reactions for precise N-alkylation.
Q & A
Q. What are the critical steps in synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including:
- Cyclopropane functionalization : Formation of the 5-cyclopropyl-1-methylpyrazole intermediate via cycloaddition or alkylation reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Amide coupling : Reaction between the pyrrolidine-3-carboxamide core and the pyrazole-methyl intermediate using coupling agents like EDC/HOBt in dichloromethane or DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Key parameters: Temperature (0–60°C), solvent polarity, and reaction time (monitored via TLC) .
Q. Which spectroscopic methods are recommended for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, methoxyphenyl singlet at δ 3.8 ppm) .
- Mass spectrometry : High-resolution MS (ESI+) to confirm molecular weight (e.g., [M+H]+ calculated for C28H33N4O4: 505.24) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy group) .
Q. How should researchers handle solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
- Surfactants : Polysorbate-80 (0.01%) to stabilize hydrophobic moieties .
- Structural analogs : Introduce polar groups (e.g., hydroxyl or carboxyl) on the pyrrolidine ring to improve aqueous solubility without compromising activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog synthesis : Modify substituents systematically (e.g., replace cyclopentyl with cyclohexyl, alter methoxyphenyl to fluorophenyl) .
- Biological testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays or SPR for binding affinity .
- Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .
Example SAR Table:
| Analog Modification | IC50 (Target Enzyme) | Solubility (µg/mL) |
|---|---|---|
| Parent Compound | 12 nM | 8.2 |
| Cyclohexyl variant | 18 nM | 10.5 |
| Fluorophenyl variant | 9 nM | 5.1 |
Q. What strategies resolve contradictions in reported biological activity data?
- Assay validation : Cross-test in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
- Metabolic stability : Incubate with liver microsomes to assess if metabolites contribute to off-target effects .
Q. How can the compound’s mechanism of action be elucidated?
- Enzyme kinetics : Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring protein stability shifts .
- CRISPR knockouts : Generate cell lines lacking putative targets (e.g., kinase X) to assess activity loss .
Q. What are optimal storage conditions to ensure long-term stability?
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the amide bond .
- Solvent : Lyophilize and store as a solid; reconstitute in DMSO immediately before use .
Methodological Notes
- Synthesis troubleshooting : Low yields in the final coupling step may require optimization of catalyst (e.g., switch from EDC to DCC) or base (e.g., triethylamine vs. DMAP) .
- Data interpretation : Conflicting bioactivity results may arise from assay pH variations—ensure consistency using buffered solutions (e.g., HEPES pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
